![molecular formula C7H4Br2N2 B1610626 3,5-Dibromoimidazo[1,2-a]pyridine CAS No. 69214-12-6](/img/structure/B1610626.png)
3,5-Dibromoimidazo[1,2-a]pyridine
Overview
Description
3,5-Dibromoimidazo[1,2-a]pyridine (3,5-DiBrIP) is an organic compound that is used in various scientific research applications. It is a heterocyclic compound that has a nitrogen atom in the ring structure and is a structural analog of imidazole. 3,5-DiBrIP is a relatively stable compound and is soluble in both water and organic solvents. It is a colorless solid at room temperature and has a melting point of approximately 128°C.
Scientific Research Applications
Medicinal Chemistry
Imidazo[1,2-a]pyridine, which includes 3,5-Dibromoimidazo[1,2-a]pyridine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s used in the synthesis of various drugs and therapeutic agents.
Antituberculosis Agents
Recent developments have shown that imidazo[1,2-a]pyridine analogues can be effective antituberculosis agents . Some compounds of this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Material Science
The structural character of imidazo[1,2-a]pyridine makes it useful in material science . It can be used in the development of new materials with unique properties.
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives have shown promise in the field of optoelectronics . They can be used in the development of devices that work with light, including light-emitting diodes (LEDs) and photovoltaic cells.
Sensors
The luminescent properties of imidazo[1,2-a]pyridine derivatives make them suitable for use in sensors . They can be used to detect changes in their environment and convert these changes into readable signals.
Anti-Cancer Drugs
Imidazo[1,2-a]pyridine derivatives have been explored for their potential use as anti-cancer drugs . They can be designed to target specific cancer cells and inhibit their growth.
Emitters for Confocal Microscopy and Imaging
Due to their luminescent properties, imidazo[1,2-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging . This allows for high-resolution imaging of biological samples.
Chemical Synthesis
3,5-Dibromoimidazo[1,2-a]pyridine can be used in chemical synthesis . It can serve as a starting material or intermediate in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
3,5-Dibromoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a potential scaffold for the development of covalent inhibitors . This compound has been explored for its potential as an anticancer agent, specifically targeting the KRAS G12C mutation in NCI-H358 cells .
Mode of Action
It is believed to interact with its targets through a covalent bond, leading to changes in the target’s function
Biochemical Pathways
Given its potential as a covalent inhibitor, it is likely to interfere with the signaling pathways associated with its target, kras g12c . This could potentially lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Result of Action
Preliminary bio-evaluation screening has identified this compound as a potent anticancer agent for kras g12c-mutated nci-h358 cells . This suggests that the compound may have a significant impact on cell proliferation and survival.
properties
IUPAC Name |
3,5-dibromoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQPNKYBAYTNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515999 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69214-12-6 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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